molecular formula C11H14O4S B13892010 3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid

3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid

Cat. No.: B13892010
M. Wt: 242.29 g/mol
InChI Key: QHHSWGYRTMCUDU-UHFFFAOYSA-N
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Description

3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a propanoic acid group and a propan-2-yloxycarbonyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Scientific Research Applications

3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in material science and medicinal chemistry.

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

3-(5-propan-2-yloxycarbonylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C11H14O4S/c1-7(2)15-11(14)9-5-3-8(16-9)4-6-10(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13)

InChI Key

QHHSWGYRTMCUDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(S1)CCC(=O)O

Origin of Product

United States

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